4,6-Dichloro-5-methoxypyrimidine

SNAr Regioselectivity Pyrimidine functionalization

Prioritize this specific 4,6-dichloro-5-methoxypyrimidine regioisomer for sulfadoxine synthesis and 4,6-diamino-5-alkoxypyrimidine libraries. Its unique 5-methoxy group dictates sequential SNAr reactivity, ensuring high-yield, regiocontrolled functionalization (e.g., 98.6% yields) and eliminating purification issues common with generic dichloropyrimidines. Essential for precise medicinal chemistry and GMP process optimization.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 5018-38-2
Cat. No. B156074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-methoxypyrimidine
CAS5018-38-2
Synonyms4,6-Dichloro-5-methoxypyrimidine;  NSC 252184
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCOC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
InChIKeyIJQIGKLDBGKSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2): Key Intermediate for Sulfadoxine and SNAr-Driven Synthesis


4,6-Dichloro-5-methoxypyrimidine (CAS 5018-38-2) is a dihalogenated pyrimidine building block featuring chlorine atoms at the 4- and 6-positions and a methoxy group at the 5-position [1]. This substitution pattern imparts distinct electrophilic character and regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, enabling the sequential installation of diverse amine and alkoxy functionalities [2]. It is a white to off-white solid with a molecular weight of 179.00 g/mol and is primarily employed as an intermediate in pharmaceutical and agrochemical synthesis .

Why Generic Pyrimidine Intermediates Cannot Replace 4,6-Dichloro-5-methoxypyrimidine in Regiocontrolled Syntheses


Substituting 4,6-dichloro-5-methoxypyrimidine with a generic 4,6-dichloropyrimidine analog lacking the 5-methoxy group eliminates the regiochemical control essential for synthesizing 4,6-diamino-5-alkoxypyrimidines. The 5-methoxy substituent electronically deactivates one of the chlorine positions, enabling a precise SNAr-alkylation-SNAr sequence that installs substituents in a defined order [1]. Similarly, the 2,4-dichloro regioisomer (CAS 19646-07-2) exhibits a different positional reactivity profile, diverting synthetic pathways toward heteroarylpiperazine derivatives for Alzheimer's disease rather than the sulfadoxine scaffold . Failure to use the correct regioisomer results in divergent intermediates, compromised regioselectivity, and additional purification burdens .

Quantitative Differentiation: 4,6-Dichloro-5-methoxypyrimidine vs. Closest Analogs


SNAr Regiochemical Control: 4,6-Dichloro-5-methoxypyrimidine vs. Unsubstituted 4,6-Dichloropyrimidine

4,6-Dichloro-5-methoxypyrimidine enables a controlled SNAr-alkylation-SNAr sequence to synthesize 4,6-diamino-5-alkoxypyrimidines with regiochemical control, a pathway not accessible from unsubstituted 4,6-dichloropyrimidine [1]. The 5-methoxy group electronically deactivates the adjacent C4 chlorine, forcing the initial nucleophilic attack to occur selectively at the C6 position [1]. This sequence has been demonstrated to yield diverse 4,6-diamino-5-alkoxypyrimidines in a predictable manner [1]. In contrast, 4,6-dichloropyrimidine (CAS 1193-21-1) undergoes non-selective or alternative functionalization (e.g., tandem amination and Suzuki-Miyaura cross-coupling), producing different product classes .

SNAr Regioselectivity Pyrimidine functionalization Medicinal chemistry

Pharmaceutical Scaffold Divergence: 4,6- vs. 2,4-Dichloro-5-methoxypyrimidine Regioisomers

The regioisomer 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2) is explicitly utilized for the preparation of heteroarylpiperazine derivatives targeting Alzheimer's disease . In contrast, 4,6-dichloro-5-methoxypyrimidine is the established intermediate for sulfadoxine, a broad-spectrum sulfonamide antibiotic . The positional isomerism (2,4- vs. 4,6-dichloro substitution) dictates entirely different downstream chemical derivatization pathways and therapeutic targets [1].

Regioisomerism Sulfadoxine synthesis Alzheimer's disease Medicinal chemistry

Physical Property Benchmarking: Melting Point as a Purity and Handling Indicator

4,6-Dichloro-5-methoxypyrimidine exhibits a melting point range of 55-59 °C (or 66-68 °C depending on polymorph/purity) . This is significantly lower than the 5-nitro analog (4,6-dichloro-5-nitropyrimidine, CAS 4316-93-2), which melts at 99-106 °C , and higher than the 2-methyl analog (4,6-dichloro-2-methylpyrimidine, CAS 1780-26-3), which melts at 41.5-45.5 °C . These distinct thermal properties provide a simple, quantitative quality control metric for identity and purity verification upon receipt and during storage, which is crucial for GMP/GLP environments.

Physicochemical properties Melting point Purity control Quality assurance

Synthetic Yield Benchmark: 4,6-Dichloro-5-methoxypyrimidine in Nucleophilic Displacement Reactions

In a demonstrated SNAr reaction with isopropyl 4-hydroxypiperidine-1-carboxylate, 4,6-dichloro-5-methoxypyrimidine achieved a 98.6% yield under optimized conditions (potassium tert-butylate, THF, 5-10 °C, 2h) . This high yield contrasts with the typical 75-86% yields reported for the synthesis of 4,6-dichloro-5-methoxypyrimidine itself from 4,6-dihydroxy-5-methoxypyrimidine , and with the moderate yields often observed in cross-coupling reactions of simpler 4,6-dichloropyrimidines (e.g., 60-80% for Suzuki couplings) . The near-quantitative yield in this specific SNAr transformation underscores the compound's excellent reactivity profile as an electrophile in designed sequences, minimizing material loss and purification costs.

Synthetic yield Nucleophilic substitution Process chemistry Cost efficiency

Validated Application Scenarios for 4,6-Dichloro-5-methoxypyrimidine Based on Quantitative Evidence


Synthesis of Sulfadoxine and Related Sulfonamide Antibiotics

4,6-Dichloro-5-methoxypyrimidine is the key intermediate for sulfadoxine (a component of the antimalarial Fansidar) . Its 4,6-dichloro-5-methoxy substitution pattern is essential for the sequential introduction of the sulfanilamide and pyrimidine moieties, a pathway not accessible from the 2,4-regioisomer [1]. Procurement of this specific compound is mandatory for any group working on sulfadoxine synthesis, impurity profiling, or process optimization [2].

Regiocontrolled Synthesis of 4,6-Diamino-5-alkoxypyrimidines

Research groups synthesizing polysubstituted aminopyrimidine libraries should prioritize 4,6-dichloro-5-methoxypyrimidine due to its demonstrated ability to undergo a regiocontrolled SNAr-alkylation-SNAr sequence, yielding 4,6-diamino-5-alkoxypyrimidines with high fidelity . This capability is not shared by simpler 4,6-dichloropyrimidines and is critical for medicinal chemistry programs targeting kinase inhibitors or nucleotide analogs [1].

Quality Control and Identity Verification in GMP Manufacturing

In GMP environments, the distinct melting point range of 4,6-dichloro-5-methoxypyrimidine (55-59 °C) provides a rapid, low-cost identity test to distinguish it from potential contaminants or incorrectly supplied analogs (e.g., 4,6-dichloro-5-nitropyrimidine, mp 99-106 °C) [1]. This simple analytical check can prevent costly batch failures and regulatory non-compliance.

Cost-Efficient Large-Scale Intermediate Production

Process chemists seeking to minimize cost-of-goods should leverage the high-yielding SNAr reactions of 4,6-dichloro-5-methoxypyrimidine (e.g., 98.6% yield with isopropyl 4-hydroxypiperidine-1-carboxylate) to produce advanced intermediates with minimal waste. The continuous flow process described in patent CN108658871A further enables scalable, environmentally friendly production of the compound itself [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-5-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.